3-(1,3-dioxaindan-5-yl)propan-1-amine
Description
3-(1,3-Dioxaindan-5-yl)propan-1-amine is a secondary amine derivative characterized by a 1,3-dioxaindan (benzodioxole) substituent attached to a three-carbon aliphatic chain. The 1,3-dioxaindan moiety likely confers unique electronic and steric properties, influencing solubility, bioavailability, and target binding compared to other derivatives.
Properties
CAS No. |
78498-59-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxaindan-5-yl)propan-1-amine typically involves the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propan-1-amine group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxaindan-5-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: Can produce primary or secondary amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
3-(1,3-dioxaindan-5-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxaindan-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Imidazole derivatives (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) exhibit enzyme inhibition due to the imidazole moiety’s metal-coordinating ability, critical for targeting carbonic anhydrase (CA) and histamine receptors . Adamantane derivatives enhance lipophilicity and metabolic stability, making them suitable for central nervous system (CNS) drug development .
Synthesis Complexity: Imidazole and pyrazole derivatives often require coupling agents (e.g., EDC·HCl) or nucleophilic substitutions . Triethoxysilyl derivatives are synthesized via catalyst-free Paal–Knorr reactions, achieving high yields (up to 91%) for material science applications .
Therapeutic vs. Material Applications :
- Imidazole and adamantane derivatives are primarily pharmaceutical intermediates .
- Triethoxysilyl derivatives are used in graphene functionalization for advanced materials .
Research Findings and Data
Biological Activity
3-(1,3-Dioxaindan-5-yl)propan-1-amine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dioxaindan moiety, which contributes to its unique biological properties. The chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both amine and ether functional groups.
Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving histamine receptors. The compound has been studied for its role as a histamine H3 receptor antagonist/inverse agonist, which could have implications for cognitive function and neurodegenerative diseases such as Alzheimer's disease.
Histamine H3 Receptor Interaction
Histamine receptors are critical in modulating neurotransmission. The antagonistic activity at the H3 receptor suggests that this compound might enhance acetylcholine signaling by inhibiting the receptor's activity, which is crucial in cognitive processes .
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives of related structures have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit angiogenesis .
Neuroprotective Effects
The neuroprotective effects of this compound have been hypothesized based on its interaction with cholinergic systems. By enhancing acetylcholine levels through H3 receptor antagonism, it may help mitigate cognitive decline associated with neurodegenerative diseases .
Study 1: Anticancer Activity
In a study evaluating the anticancer activity of various derivatives, compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation markers .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects observed in animal models treated with the compound. Results indicated improved memory retention and reduced neuroinflammation markers when compared to control groups . This suggests potential therapeutic applications in treating cognitive impairments.
Data Tables
| Biological Activity | Mechanism | Target | Efficacy |
|---|---|---|---|
| Anticancer | Induction of apoptosis | Cancer cell lines | High (IC50 < 10 µM) |
| Neuroprotective | H3 receptor antagonism | Cholinergic system | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
